molecular formula C21H26N4O6S2 B2865369 N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide CAS No. 547722-10-1

N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B2865369
CAS RN: 547722-10-1
M. Wt: 494.58
InChI Key: HSNHZTDASSVGIB-UHFFFAOYSA-N
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Description

The compound “N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains functional groups such as acetamide and sulfonyl groups . The compound has a molecular weight of 502.572 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-diazepan-1-yl ring, two phenyl rings, two sulfonyl groups, and two acetamide groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the breaking and forming of amide and sulfonyl bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (such as the sulfonyl and acetamide groups) would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating potential as antimicrobial agents. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds integrating sulfamoyl moiety suitable for antimicrobial use via a versatile, readily accessible intermediate. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Regio- and Stereocontrol in Synthesis

The control of regio- and stereoselectivity is crucial in the synthesis of highly functionalized compounds. Yoon et al. (2001) demonstrated high regio- and stereoselectivities in the intramolecular C−H insertion reaction of α-diazo-α-(phenylsulfonyl)acetamides, leading to the synthesis of γ-lactams. This research provides insights into the use of phenylsulfonyl moieties for altering electron density and exerting steric effects during synthetic processes, offering pathways to synthesize complex molecular architectures with specific configurations (Yoon, Zaworotko, Moulton, & Jung, 2001).

Exploration of Biological Activity

Compounds related to N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide have been investigated for their potential in modulating biological activities. For instance, studies on sulfonamide derivatives have explored their use in inhibiting enzymes, demonstrating their potential in developing treatments for conditions such as glaucoma and epilepsy. Bilginer et al. (2020) synthesized novel sulfonamides and evaluated their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, highlighting the therapeutic potential of these compounds (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Development of Novel Reagents

The synthesis of sulfur(VI) fluorides is an area of interest due to their application in pharmaceuticals and agrochemicals. Zhou et al. (2018) introduced a novel, shelf-stable reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in preparing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement could streamline the synthesis of compounds for research and development in various scientific fields (Zhou, Mukherjee, Liu, Evrard, Wang, Humphrey, Butler, Hoth, Sperry, Sakata, Helal, & am Ende, 2018).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of further experimental studies. Unfortunately, I could not find specific information on future directions for this compound .

properties

IUPAC Name

N-[4-[[4-(4-acetamidophenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S2/c1-16(26)22-18-4-8-20(9-5-18)32(28,29)24-12-3-13-25(15-14-24)33(30,31)21-10-6-19(7-11-21)23-17(2)27/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNHZTDASSVGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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